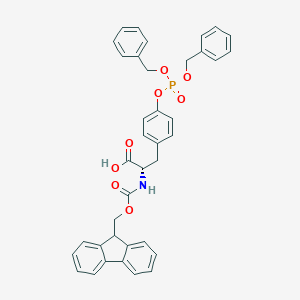

Fmoc-Tyr(PO3Bzl2)-OH

Descripción general

Descripción

Fmoc-Tyr(PO3Bzl2)-OH is a derivative of tyrosine used in the synthesis of phosphotyrosine-containing peptides. It is one of several Fmoc-Tyr(PO3R2)-OH derivatives evaluated for use in Fmoc solid-phase peptide synthesis. The compound is characterized by the presence of benzyl phosphate protecting groups, which are intended to protect the phosphate moiety during peptide assembly .

Synthesis Analysis

The synthesis of Fmoc-Tyr(PO3Bzl2)-OH involves a multi-step process. Initially, the carboxyl group of tyrosine is protected, followed by phosphorylation of the tyrosyl hydroxyl group. The protecting groups for the phosphate are then introduced. In one study, a 'large-scale' three-step synthetic procedure was developed, which included phenacyl protection of the carboxyl group, 'phosphite-triester' phosphorylation, and final removal of the phenacyl group by zinc reduction in acetic acid . The synthesis of related Fmoc-Tyr(PO3R2)-OH derivatives has also been reported, with the aim of improving the efficiency and purity of the resulting phosphopeptides .

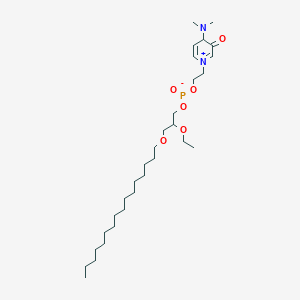

Molecular Structure Analysis

The molecular structure of Fmoc-Tyr(PO3Bzl2)-OH is characterized by the presence of the Fmoc group, which protects the amino group of tyrosine, and two benzyl groups that protect the phosphate moiety. The stability of the P-N bonds in related Fmoc derivatives has been noted to be stable towards 20% piperidine in DMF, which is important for the deprotection steps in peptide synthesis .

Chemical Reactions Analysis

In peptide synthesis, Fmoc-Tyr(PO3Bzl2)-OH undergoes coupling reactions to incorporate the phosphotyrosine unit into peptides. The efficiency of various coupling methods for the incorporation of monobenzyl phosphorodiester-protected derivatives like Fmoc-Tyr(PO3Bzl,H)-OH has been evaluated, with HBTU/HOBt/DIEA and HATU/HOAt/DIEA coupling procedures providing the most efficient incorporation . The stability of the P-N bonds allows for the selective removal of protecting groups without affecting the phosphotyrosine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-Tyr(PO3Bzl2)-OH are influenced by its protective groups. The Fmoc group allows for easy removal under mild basic conditions, while the benzyl phosphate protecting groups confer stability to the phosphate during synthesis. The compound forms stable crystals, which is advantageous for handling and storage . The choice of protecting groups affects the purity of the final phosphopeptides, with some derivatives leading to higher purity and less contamination than others .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Tyr(PO3Bzl2)-OH is prominently used in peptide synthesis. It has been utilized in the preparation of O-phosphotyrosine-containing peptides through Fmoc solid-phase synthesis, offering high purity and efficiency. For example, it was successfully employed in the synthesis of an O-phosphorylated tyrosine analogue of a heptadecapeptide, which was designed to adopt an α-helical conformation in solution (Wade et al., 1995). Furthermore, Fmoc-Tyr(PO3Bzl2)-OH has been evaluated alongside other derivatives for the synthesis of Tyr(P)-containing peptides, proving to be a valuable reagent in this field (Valerio et al., 1995).

Phosphopeptide Synthesis

The chemical's utility extends to the synthesis of phosphopeptides, a crucial area in biochemistry and molecular biology. It provides a reliable means for incorporating phosphorylated amino acids into peptide chains. This application is vital for generating complex multiphosphorylated peptide sequences, which have numerous biological and therapeutic implications (Perich, 1997).

Conformational Analysis

Fmoc-Tyr(PO3Bzl2)-OH is also instrumental in the conformational analysis of peptides. Its use in synthesizing α-helical peptides has facilitated studies on how phosphorylation affects peptide structure and function. For instance, peptides synthesized using this derivative exhibited an increased degree of helicity, providing insights into the role of tyrosine phosphorylation in protein structure (Wade et al., 1995).

Enzymology Studies

The synthesized phosphopeptides have been used as substrates in enzymology studies, particularly for understanding the specificity of various enzymes such as protein tyrosine phosphatases. These studies are crucial for drug discovery and understanding cellular signaling pathways (Perich et al., 2009).

Optimization of Peptide Synthesis

Research has also focused on optimizing the coupling methods for introducing Fmoc-Tyr(PO3Bzl2)-OH into peptides. This optimization is crucial for enhancing the efficiency and yield of peptide synthesis, particularly for complex or long peptide chains (White, 2001).

Safety And Hazards

“Fmoc-Tyr(PO3Bzl2)-OH” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help if skin irritation occurs . If inhaled, remove the person to fresh air and keep comfortable for breathing .

Propiedades

IUPAC Name |

(2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTYRDUOBZALLV-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576669 | |

| Record name | O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(PO3Bzl2)-OH | |

CAS RN |

134150-51-9 | |

| Record name | O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

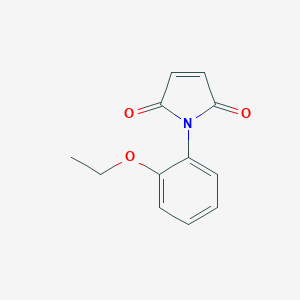

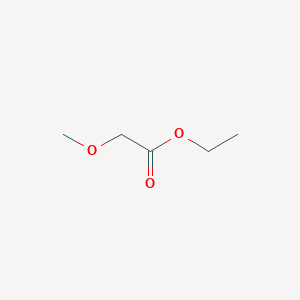

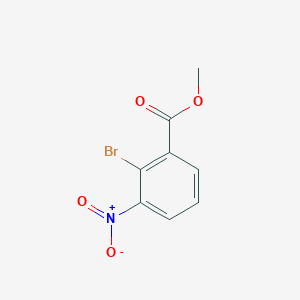

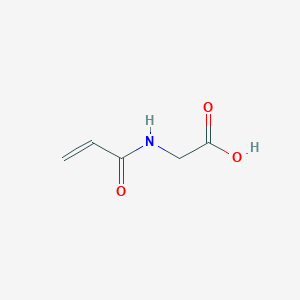

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Fmoc-Tyr(PO3Bzl2)-OH in peptide synthesis?

A1: Fmoc-Tyr(PO3Bzl2)-OH is a crucial building block in solid-phase peptide synthesis for incorporating O-phosphotyrosine into peptide sequences [, ]. This is particularly important because phosphotyrosine plays a critical role in cellular signaling pathways, acting as a recognition element for protein-protein interactions and enzymatic activity regulation.

Q2: What challenges are associated with using Fmoc-Tyr(PO3Bzl2)-OH in peptide synthesis, and how are they addressed in the research?

A2: One challenge with Fmoc-Tyr(PO3Bzl2)-OH is the potential for undesirable side reactions during synthesis due to the reactive phosphate group. [] investigates different Fmoc-Tyr(PO3R2)-OH derivatives, including Fmoc-Tyr(PO3Bzl2)-OH, to evaluate their performance in Fmoc solid-phase synthesis. The research explores strategies to minimize side reactions and optimize the synthesis of O-phosphotyrosine-containing peptides. This exploration of various derivatives helps researchers choose the most suitable building block for their specific peptide synthesis needs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.